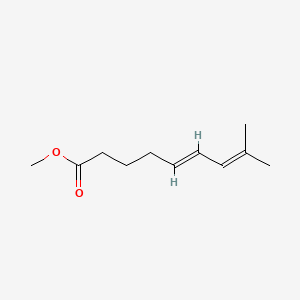
Methyl (E)-8-Methylnona-5,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-8-Methylnona-5,7-dienoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a conjugated diene system and a methyl ester group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-8-Methylnona-5,7-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Materials: 8-Methylnona-5,7-dienoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. Additionally, the reaction can be conducted under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-8-Methylnona-5,7-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 8-Methylnona-5,7-dienoic acid.
Reduction: 8-Methylnona-5,7-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (E)-8-Methylnona-5,7-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Methyl (E)-8-Methylnona-5,7-dienoate in biological systems involves its hydrolysis by esterases to produce the corresponding carboxylic acid and methanol. The carboxylic acid can then participate in various metabolic pathways. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Metabolic Pathways: The carboxylic acid product can enter the citric acid cycle or be used in fatty acid biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-8-Methylnona-5,7-dienol: The corresponding alcohol.
8-Methylnona-5,7-dienoic acid: The corresponding carboxylic acid.
Methyl (E)-8-Methylnona-5,7-dienamide: The corresponding amide.
Uniqueness
Methyl (E)-8-Methylnona-5,7-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl (5E)-8-methylnona-5,7-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4,6,8H,5,7,9H2,1-3H3/b6-4+ |
Clé InChI |
ULAWCOXNBAXBON-GQCTYLIASA-N |
SMILES isomérique |
CC(=C/C=C/CCCC(=O)OC)C |
SMILES canonique |
CC(=CC=CCCCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


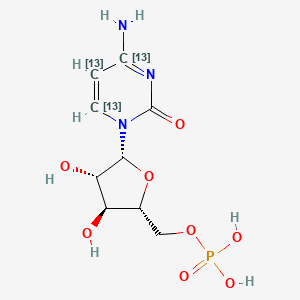
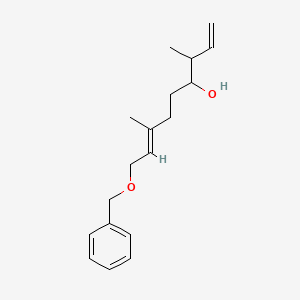
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
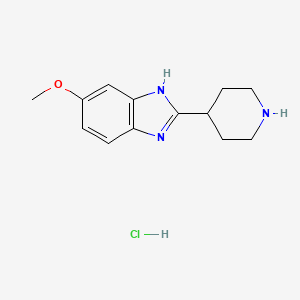

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)

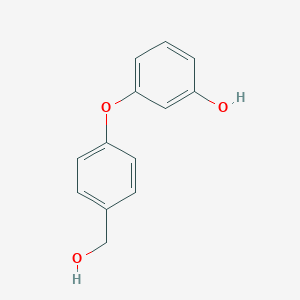
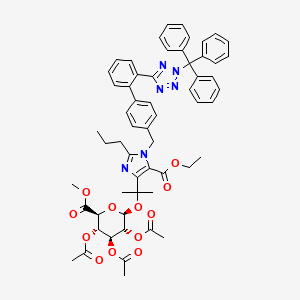
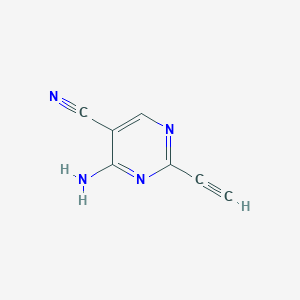
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
